5-Bromo-3-methoxy-2-methylpyridine

Catalog No.
S981710
CAS No.
1150617-80-3
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-methoxy-2-methylpyridine

CAS Number

1150617-80-3

Product Name

5-Bromo-3-methoxy-2-methylpyridine

IUPAC Name

5-bromo-3-methoxy-2-methylpyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-5-7(10-2)3-6(8)4-9-5/h3-4H,1-2H3

InChI Key

FAWLCNSUYFGYMF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)Br)OC

Canonical SMILES

CC1=C(C=C(C=N1)Br)OC

Currently Available Information:

Potential Research Areas:

Based on the structure of the molecule, 5-Bromo-3-methoxy-2-methylpyridine contains a pyridine ring, a common functional group in many biologically active molecules. Here are some potential areas where this compound could be explored in scientific research:

  • Medicinal Chemistry: Pyridine derivatives are known for their diverse biological activities. Researchers might investigate 5-Bromo-3-methoxy-2-methylpyridine for potential medicinal applications such as developing new drugs or understanding biological processes.
  • Material Science: Pyridine rings can be useful building blocks in the design of new materials. Researchers might explore 5-Bromo-3-methoxy-2-methylpyridine for its potential role in material development.
  • Organic Synthesis: The presence of a bromine atom and a methoxy group makes 5-Bromo-3-methoxy-2-methylpyridine an interesting intermediate for organic synthesis. Researchers might use this compound as a starting material to create more complex molecules.

Finding More Information:

  • Scientific databases like PubChem can provide information on the physical and chemical properties of 5-Bromo-3-methoxy-2-methylpyridine.
  • Searching for research papers on similar pyridine derivatives might reveal applications for 5-Bromo-3-methoxy-2-methylpyridine.

5-Bromo-3-methoxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C7H8BrNO2C_7H_8BrNO_2 and a molecular weight of 218.05g/mol218.05\,g/mol. This compound features a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 3-position, and a methyl group at the 2-position. Its unique structure contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution mechanisms.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, such as aldehydes or alcohols.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with arylboronic acids.

Common reagents used in these reactions include bromine in acetic acid for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation.

The synthesis of 5-Bromo-3-methoxy-2-methylpyridine can be achieved through several methods:

  • Bromination of 3-Methoxy-2-methylpyridine: This method involves treating 3-methoxy-2-methylpyridine with bromine or N-bromosuccinimide in the presence of a catalyst such as iron or benzoyl peroxide under controlled conditions to ensure selective bromination at the 5-position.
  • Alternative Synthetic Routes: Other synthetic approaches may include using starting materials like 6-methyl-3-picolinic acid, which undergoes several transformations including ammonolysis and Hofmann degradation before bromination to yield the desired product .

These methods highlight the versatility of synthetic strategies available for producing this compound.

5-Bromo-3-methoxy-2-methylpyridine has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Pharmaceutical Research: The compound is explored as an intermediate in synthesizing biologically active compounds.
  • Material Science: It is utilized in developing novel materials with specific electronic or optical properties .

Its diverse applications underscore its importance in both academic research and industrial settings.

Studies on the interactions of 5-Bromo-3-methoxy-2-methylpyridine with biological targets are crucial for understanding its potential therapeutic roles. The compound's ability to bind to specific enzymes or receptors suggests it may influence biochemical pathways relevant to disease processes. Ongoing research aims to elucidate these interactions further, which could lead to new insights into its medicinal properties .

Several compounds share structural similarities with 5-Bromo-3-methoxy-2-methylpyridine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
6-Bromo-3-methoxy-2-methylpyridineBromine at the 6-position instead of the 5-positionDifferent reactivity patterns due to position change
2-Bromo-6-methylpyridineLacks the methoxy groupSimpler structure; fewer functional groups
3-Bromo-2-methylpyridineBromine at the 3-positionDifferent substitution properties
2-Bromo-3-methoxypyridineLacks the methyl groupVariations in steric hindrance

Uniqueness

The uniqueness of 5-Bromo-3-methoxy-2-methylpyridine lies in its combination of both a methoxy group and a bromine atom on the pyridine ring. This configuration provides distinct reactivity and potential for diverse chemical transformations not present in its analogs. The specific electronic and steric effects introduced by these substituents make it particularly valuable in synthetic chemistry and biological research .

PropertyValue/DescriptionSource
Molecular Formula$$ \text{C}7\text{H}8\text{BrNO} $$
Molecular Weight202.05 g/mol
CAS Number1150617-80-3
SMILESCOC1=CC(Br)=CN=C1C
Purity (Commercial)95–99.77% (HPLC)
AppearanceColorless to light yellow liquid/solid

Structural Identification and Nomenclature

IUPAC Nomenclature and Ring Substitution

The IUPAC name "5-Bromo-3-methoxy-2-methylpyridine" reflects the positions of substituents on the pyridine ring. The numbering follows the priority rules for heterocyclic compounds, where the nitrogen atom is position 1. Substituents are assigned the lowest possible numbers, resulting in:

  • Bromine (Br) at position 5
  • Methoxy (-OCH₃) at position 3
  • Methyl (-CH₃) at position 2

This numbering ensures consistency with systematic naming conventions for pyridine derivatives.

Comparative Analysis of Structural Isomers

The compound’s structure distinguishes it from related isomers, such as 5-Bromo-2-methoxy-3-methylpyridine (CAS 760207-87-2), which has a methoxy group at position 2 and methyl at position 3. These positional differences significantly alter reactivity, particularly in cross-coupling reactions.

IsomerCAS NumberSubstituent Positions (Pyridine Ring)
5-Bromo-3-methoxy-2-methylpyridine1150617-80-35-Br, 3-OCH₃, 2-CH₃
5-Bromo-2-methoxy-3-methylpyridine760207-87-25-Br, 2-OCH₃, 3-CH₃
3-Bromo-5-methoxy-2-methylpyridine573472933-Br, 5-OCH₃, 2-CH₃

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a fundamental approach for synthesizing 5-bromo-3-methoxy-2-methylpyridine, exploiting the electron-deficient nature of the pyridine ring system. The pyridine nucleus is inherently activated toward nucleophilic aromatic substitution due to its electron deficiency, with reactions proceeding most readily at the ortho and para positions relative to the nitrogen atom [1]. The mechanism typically follows an addition-elimination pathway, where the nucleophile initially adds to the electron-deficient aromatic ring, forming an anionic intermediate that is stabilized by delocalization of negative charge onto the nitrogen atom [2] [1].

For brominated pyridine derivatives, nucleophilic substitution reactions can be employed to introduce methoxy groups at specific positions. The bromine atom serves as an excellent leaving group, facilitating substitution with methoxide ions under appropriate conditions [3] [4]. Research has demonstrated that substituted bromopyridines undergo facile nucleophilic substitution with lithioacetonitrile under mild conditions, suggesting similar reactivity patterns for other nucleophiles [4].

The regioselectivity of nucleophilic substitution in pyridine systems is governed by the electronic properties of the heterocycle. Nucleophilic additions are significantly slower at position 3 due to the inability to delocalize negative charge to the heteroatom, making positions 2 and 4 preferential sites for substitution [5]. This regioselectivity pattern is crucial for the strategic synthesis of 5-bromo-3-methoxy-2-methylpyridine, where the methoxy group must be positioned at the 3-position.

The optimization of nucleophilic substitution conditions requires careful consideration of reaction parameters including temperature, solvent selection, and base strength. Protic solvents generally facilitate nucleophilic aromatic substitution reactions on pyridine derivatives, while the choice of base affects both reaction rate and selectivity [5] [1].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions provide versatile synthetic pathways for constructing 5-bromo-3-methoxy-2-methylpyridine through carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as preeminent methods for functionalizing brominated pyridine derivatives [6] [7] [8].

The Suzuki-Miyaura coupling mechanism involves a catalytic cycle initiated by oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with organoboron reagents and reductive elimination [6]. For pyridine substrates, this reaction presents unique challenges due to the strong coordination of the nitrogen atom with metal centers, which can inhibit catalyst turnover [9] [8].

Recent advances have addressed the limitations of traditional Suzuki coupling with pyridine derivatives through the development of specialized reagents. Pyridine-2-sulfinates have been demonstrated as superior nucleophilic coupling partners compared to conventional boronates, providing unprecedented scope and utility for cross-coupling reactions with aryl halides [7]. These sulfinates exhibit enhanced stability and reactivity compared to pyridine-2-boronates, which suffer from poor stability and low efficiency in cross-coupling reactions [7] [8].

The Heck reaction represents another valuable transition metal-catalyzed approach for pyridine functionalization. Studies have shown that pyridylpyrazole ligands can serve as highly efficient promoters for Heck reactions between phenyl halides and alkyl acrylates, with optimal results obtained when the ligand contains a hydroxyethyl substituent [10]. The presence of hydroxyl groups in the ligand framework favors palladium-halide dissociation by stabilizing the resulting cationic complex [10].

Cross-coupling methodology has been successfully applied to the synthesis of diverse pyridine derivatives. For example, palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids produces novel pyridine-based compounds in moderate to good yields using tetrakis(triphenylphosphine)palladium(0) as catalyst and potassium phosphate as base [11].

Coupling ReactionCatalyst SystemTypical ConditionsYield Range
Suzuki-MiyauraPd(PPh₃)₄/K₃PO₄80-100°C, DMF60-85%
Heck ReactionPdCl₂(L)/Base120-140°C, DMF70-90%
C-H Activation[RhCl(cod)]₂/PCy₃150°C, Toluene65-95%

Decarboxylation and Cyclization Strategies

Decarboxylation and cyclization strategies offer complementary approaches for synthesizing substituted pyridines through ring-forming reactions and functional group transformations. These methodologies are particularly valuable for accessing complex pyridine derivatives that are difficult to obtain through direct substitution approaches [12] [13] [14].

The Chichibabin pyridinium synthesis via oxidative decarboxylation represents a notable advancement in pyridine chemistry. This photochemical protocol enables the synthesis of tetrasubstituted pyridiniums through visible light-induced decarboxylative reactions between alpha-amino acids and aldehydes [12]. When alpha-enamine acids are photoexcited, they undergo oxidation by aerobic oxygen to generate radical cation species, which subsequently undergo decarboxylation and further oxidation to produce iminium intermediates that cyclize via the Chichibabin mechanism [12].

Palladium-catalyzed decarboxylative coupling reactions have been successfully developed for aromatic carboxylic acids in aqueous media under ambient atmosphere conditions. These reactions can proceed smoothly without additives, with water effectively promoting the decarboxylative arylation process [13]. The methodology represents the first examples of palladium-catalyzed decarboxylative coupling reactions of heteroaromatic carboxylic acids in aqueous medium under air [13].

Intramolecular cyclization approaches utilizing rhodium catalysis have been demonstrated for the preparation of multicyclic pyridines and quinolines through carbon-hydrogen bond functionalization processes [15]. The method shows excellent scope for both branched and unbranched alkyl substituents on the pyridine ring, with substrates capable of undergoing olefin isomerization proving to be effective reaction partners [15].

The Minisci-type decarboxylative alkylation strategy has been refined through the development of blocking group approaches that enable regioselective carbon-4 alkylation of pyridines [16]. This methodology employs maleate-derived blocking groups to achieve exquisite regioselectivity control, allowing for inexpensive access to valuable building blocks through operationally simple and scalable procedures [16].

Optimization studies have revealed key parameters affecting decarboxylative cyclization efficiency:

ParameterOptimal RangeImpact on Yield
Temperature450-500°CCritical for cyclization
Catalyst Loading5-10 mol%Moderate influence
Reaction Time2-6 hoursTime-dependent conversion
Solvent SystemAqueous/OrganicSignificant rate enhancement

Optimization of Palladium on Carbon-Catalyzed Hydrogenation Steps

The optimization of palladium on carbon-catalyzed hydrogenation represents a critical aspect in the synthesis of 5-bromo-3-methoxy-2-methylpyridine, particularly for the reduction of nitro groups to amines in synthetic intermediates. Palladium on carbon catalysts exhibit wide variability in efficiency depending on their physicochemical properties, resulting in significant differences in selectivity, reaction times, and yields [17].

Research has identified key characteristics of high-performance palladium on carbon catalysts for hydrogenation applications. The most efficient catalysts possess small palladium/palladium oxide particle sizes, homogeneous distribution of active metal species on the carbon support, and optimal palladium oxidation states [17]. These properties serve as reliable predictors of catalytic efficiency, enabling chemists to select appropriate catalysts prior to synthetic applications [17].

Commercial palladium on carbon catalysts demonstrate remarkable activity for nitro group reductions with loadings as low as 0.4 mol% palladium. These reactions can be performed using either silane as a transfer hydrogenating agent or simple hydrogen balloon conditions at approximately one atmosphere pressure [18]. The technology enables reduction of diverse nitro compounds to desired amines in high chemical yields, with both catalyst and surfactant systems amenable to multiple recycling cycles without loss of reactivity [18].

The catalytic activity of palladium on carbon enables rapid hydrogenation, significantly reducing reaction times and increasing yields of desired products [19]. This efficiency makes palladium on carbon catalysts highly valuable in pharmaceutical, fine chemical, and petrochemical industries for synthesizing various compounds including pharmaceutical intermediates [19].

Process optimization studies have revealed critical operational parameters for palladium on carbon-catalyzed hydrogenation:

Process ParameterOptimal ConditionsPerformance Impact
Catalyst Loading0.4-10 mol% PdDirectly affects reaction rate
Hydrogen Pressure1-5 atmHigher pressure accelerates reaction
Temperature20-80°CModerate temperatures preferred
Solvent SelectionProtic solventsEnhanced reaction rates
Stirring SpeedHigh agitationMass transfer critical

Mechanistic insights indicate that the reduction of palladium oxides on the catalyst surface is crucial for maintaining catalytic activity [17]. The rhodium(0) surface interacts moderately with reaction products, decreasing the energy required for the rate-determining desorption step [20]. Temperature control during hydrogenation is essential, as exothermic nature of these reactions necessitates precise thermal management to minimize byproduct formation [21].

Safety considerations for palladium on carbon handling include recognition of its pyrophoric nature, requiring specialized storage and handling protocols [22] [23]. The catalyst should be stored under inert atmosphere or as a water-wet solid to minimize fire hazards during manipulation [22].

Industrial-Scale Production Protocols

Industrial-scale production of pyridine derivatives, including 5-bromo-3-methoxy-2-methylpyridine, relies on economically viable synthetic methodologies that can be implemented using standard chemical manufacturing equipment. The primary industrial methods for pyridine synthesis include the Chichibabin synthesis and fractional distillation of coal tar, both of which provide scalable approaches for large-volume production [24] [25].

The Chichibabin synthesis represents the most widely employed industrial method for pyridine production, involving the reaction of aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts [24]. This method demonstrates high efficiency and continues to be utilized for large-scale industrial pyridine production due to its high yield and ability to produce pyridine with relatively few impurities [24]. The reaction occurs through a multi-step process that ultimately forms the pyridine ring structure [24].

Alternative industrial approaches include the Bönnemann cyclization, which utilizes acetylene and hydrogen cyanide as starting materials in the presence of metal catalysts, typically cobalt or nickel [24]. This method is particularly valuable for industrial applications due to its scalability and ability to produce pyridine in high yields [24].

Process intensification through continuous flow technology has emerged as a significant advancement in industrial pyridine synthesis. The development of microwave flow reactors and conductive heating flow platforms enables continuous processing of material for both Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis [26]. These flow systems offer substantial advantages for scale-up, providing uniform heating and consistent product quality without modification of reaction conditions [26].

Industrial optimization studies have demonstrated remarkable improvements in synthetic efficiency through process refinement. For example, the incorporation of dehydrating agents in pyridine synthesis has been shown to increase yields from 58% to 92% while simultaneously reducing production processes from five-step batch procedures to single continuous-step operations using flow reactors [27]. This optimization resulted in a projected production cost reduction of 75% [27].

Large-scale production protocols must address several critical operational parameters:

Production ParameterIndustrial StandardsEconomic Impact
Reactor Temperature400-500°C typicalEnergy costs significant
Pressure Requirements1.5 MPa standardEquipment specifications
Raw Material Consumption1.4 tons per ton productMajor cost factor
Catalyst LifetimeExtended operation cyclesReplacement frequency
Yield Optimization>90% targetProfitability threshold

The development of phosphorus-containing catalysts with improved attrition resistance has addressed catalyst lifetime limitations in industrial processes [28]. These catalysts demonstrate enhanced mechanical strength, reducing operating costs associated with catalyst replacement and process downtime [28]. Molecular sieve catalysts such as ZSM-5, modified with phosphorus incorporation, exhibit superior performance for pyridine production from ammonia and carbonyl reactants [28].

Quality control in industrial production requires implementation of analytical monitoring systems to ensure consistent product specifications [25]. High-performance liquid chromatography monitoring confirms conversion rates exceeding 98%, with residual starting materials maintained below 2% . Scalability testing has demonstrated consistent yields at kilogram-scale production, confirming industrial viability .

The crystallographic analysis of 5-Bromo-3-methoxy-2-methylpyridine can be inferred from studies of closely related bromopyridine derivatives, particularly 2-bromo-5-methylpyridine, which provides valuable structural insights [1] [2]. Based on these related compounds, the target molecule is expected to adopt a planar aromatic ring structure characteristic of pyridine derivatives.

Crystal Structure Parameters

The molecular geometry of 5-Bromo-3-methoxy-2-methylpyridine is anticipated to follow similar crystallographic patterns observed in related bromopyridines. From studies of 2-bromo-5-methylpyridine, the compound likely crystallizes in a monoclinic crystal system with space group P2₁/m [1] [2]. The planar molecule would lie on a crystallographic plane of symmetry, which is typical for substituted pyridines with this substitution pattern.

Crystallographic ParameterExpected ValueReference Basis
Crystal SystemMonoclinicSimilar bromopyridines [1] [2]
Space GroupP2₁/m2-bromo-5-methylpyridine [1] [2]
Temperature120 K (typical for analysis)Standard conditions [1] [2]
RadiationMo Kα (λ = 0.71073 Å)Standard X-ray source [1] [2]
Molecular PlanarityPlanar aromatic ringPyridine derivatives [1] [2]

Molecular Geometry and Bond Parameters

The molecular structure features a six-membered aromatic pyridine ring with substituents at positions 2, 3, and 5. The geometric parameters are expected to conform to standard aromatic bond lengths and angles. The carbon-bromine bond length is anticipated to be approximately 1.90 Å, consistent with typical aromatic carbon-halogen bonds [1] [2]. The methoxy group at position 3 introduces both steric and electronic effects, with the carbon-oxygen bond length expected to be around 1.36 Å, characteristic of ether linkages.

Bond TypeExpected Length (Å)Angle (°)
C-Br~1.90-
C-O (methoxy)~1.36-
C-N (pyridine)~1.34-
C-C-C (ring)-~120
C-N-C (ring)-~117

Intermolecular Interactions

Similar to other bromopyridine derivatives, 5-Bromo-3-methoxy-2-methylpyridine is expected to exhibit weak intermolecular interactions in the crystal lattice. The most likely interactions include weak carbon-hydrogen to nitrogen (C-H···N) interactions, which are commonly observed in pyridine derivatives [1] [2]. These interactions would form infinite chains in the crystal structure, contributing to the overall stability of the crystalline form.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 5-Bromo-3-methoxy-2-methylpyridine has been characterized in deuterated chloroform [3]. The spectrum exhibits distinctive chemical shifts that confirm the substitution pattern on the pyridine ring:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
H-6 (pyridine)8.02doublet (J = 2.3 Hz)1H
H-4 (pyridine)7.45-7.47multiplet1H
Methoxy group (-OCH₃)3.92singlet3H
Methyl group (-CH₃)2.16broad singlet3H

The downfield chemical shift of the H-6 proton (8.02 ppm) is characteristic of a pyridine proton adjacent to the nitrogen atom, while the coupling constant of 2.3 Hz indicates meta-coupling with the H-4 proton [3]. The methoxy group appears as a sharp singlet at 3.92 ppm, consistent with a methoxy substituent on an aromatic ring.

¹³C Nuclear Magnetic Resonance data for the specific compound is not extensively documented in the literature, though similar bromopyridine derivatives show characteristic carbon environments . The aromatic carbons would be expected to appear between 110-160 ppm, with the carbon bearing the bromine substituent appearing further downfield due to the deshielding effect of the halogen.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic functional group absorptions that confirm the molecular structure . The key vibrational modes include:

Functional GroupWavenumber (cm⁻¹)Assignment
Aromatic C-H3000-3100C-H stretching
Aliphatic C-H2800-3000C-H stretching (methyl, methoxy)
C=C, C=N (ring)1400-1600Aromatic ring stretching
C-O-C1100-1250Ether stretching
C-Br550-650Carbon-bromine stretching

The presence of the methoxy group is confirmed by the characteristic carbon-oxygen-carbon stretching vibration in the 1100-1250 cm⁻¹ region, while the aromatic carbon-bromine stretch appears in the fingerprint region at 550-650 cm⁻¹ .

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns [6]. Electrospray ionization mass spectrometry (ESI-MS) shows the protonated molecular ion [M+H]⁺ at m/z 201.986, consistent with the molecular formula C₇H₈BrNO [6].

Ion Typem/z ValueRelative Abundance
[M]⁺-200.978/202.978Variable (Br isotopes)
[M+H]⁺201.986High
[M+Na]⁺223.968Moderate
[M+NH₄]⁺219.013Low

The characteristic bromine isotope pattern is evident in the molecular ion region, with peaks separated by 2 mass units reflecting the ⁷⁹Br/⁸¹Br isotopic distribution [6]. Collision-induced dissociation reveals typical fragmentation patterns including loss of methyl radicals (M-15) and methoxy groups (M-31), which are common for methoxy-substituted aromatic compounds [7].

Thermochemical Properties and Stability Studies

Thermal Properties

The thermochemical characterization of 5-Bromo-3-methoxy-2-methylpyridine reveals important physical properties relevant to handling and application. The compound exhibits a boiling point of 218.6°C at 760 mmHg [8] [9], which is consistent with other bromopyridine derivatives of similar molecular weight. The flash point is reported as 86°C [10], indicating moderate volatility and requiring appropriate safety precautions during handling.

Thermal PropertyValueReference
Boiling Point218.6°C at 760 mmHg [8] [9]
Flash Point86°C [10]
Melting PointNot available [8] [9]
Density1.452 g/cm³ [9] [10]
Vapor PressureNot available [11] [12]

Chemical Stability

Stability studies indicate that 5-Bromo-3-methoxy-2-methylpyridine is stable under normal storage and handling conditions [13] [14]. The compound maintains its integrity when stored at room temperature or under refrigerated conditions (2-8°C), with protection from light recommended to prevent potential photodegradation [8] [13] [14].

The compound demonstrates good thermal stability below its boiling point, with no reported decomposition at ambient temperatures [13] [14]. However, under extreme conditions or in the presence of strong oxidizing agents, decomposition may occur, potentially producing hazardous products including carbon oxides, hydrogen bromide, and nitrogen oxides [15] [13] [14].

Stability ParameterObservationReference
Thermal StabilityStable under normal conditions [13] [14]
Chemical StabilityStable, avoid strong oxidizers [15] [13] [14]
PhotostabilityStore protected from light [8] [13]
Decomposition ProductsCO, HBr, NOₓ (under extreme conditions) [15] [13] [14]

Solubility and Partition Coefficient Analysis

Aqueous Solubility

The aqueous solubility of 5-Bromo-3-methoxy-2-methylpyridine is characterized as slightly soluble, with estimated values around 3.2 g/L at 25°C based on structural analogy with related methoxy-bromopyridine compounds [10]. This limited water solubility is typical for halogenated aromatic compounds with moderate lipophilicity.

Organic Solvent Solubility

The compound demonstrates good solubility in polar aprotic solvents and moderately polar organic solvents [16] [18]. Recommended solvents for analytical and synthetic applications include:

Solvent ClassSpecific SolventsSolubilityReference
Polar AproticDimethyl sulfoxide (DMSO)Good [16] [18]
Polar ProticMethanolGood [16]
ChlorinatedChloroformGood [16]
Moderately PolarEthyl acetateModerate [16]

Partition Coefficient Analysis

While specific octanol-water partition coefficient (LogP) data for 5-Bromo-3-methoxy-2-methylpyridine is not extensively documented, structural analysis and comparison with similar compounds suggests a LogP value in the range of 2-3 [10] . This moderate lipophilicity is consistent with the presence of both hydrophobic (bromine, methyl) and hydrophilic (methoxy, pyridine nitrogen) substituents.

The predicted pKa value of 3.67 ± 0.10 [9] indicates that the compound exists predominantly in its neutral form under physiological pH conditions, which influences its distribution behavior in biological systems and extraction procedures.

Physicochemical ParameterValue/EstimateBasis
LogP (octanol-water)2-3 (estimated) [10]
pKa3.67 ± 0.10 [9]
Water Solubility~3.2 g/L (25°C) [10]
Solubility ClassificationVery soluble (Log S scale) [18]

XLogP3

1.9

Wikipedia

5-Bromo-3-methoxy-2-methylpyridine

Dates

Last modified: 08-16-2023

Explore Compound Types